molecular formula C9H8ClNO4 B3090394 Dimethyl 4-chloropyridine-3,5-dicarboxylate CAS No. 1211511-59-9

Dimethyl 4-chloropyridine-3,5-dicarboxylate

Cat. No.: B3090394
CAS No.: 1211511-59-9
M. Wt: 229.62 g/mol
InChI Key: QGNVACJSCSISDG-UHFFFAOYSA-N
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Description

Dimethyl 4-chloropyridine-3,5-dicarboxylate is an organic compound with the molecular formula C₉H₈ClNO₄. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-chloropyridine-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-chloropyridine-3,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-chloropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines are used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Hydrolysis: The primary products are 4-chloropyridine-3,5-dicarboxylic acid and methanol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 4-chloropyridine-3,5-dicarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system.

    Agrochemicals: It is employed in the synthesis of herbicides and pesticides.

    Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 4-chloropyridine-3,5-dicarboxylate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-chloropyridine-2,6-dicarboxylate
  • Dimethyl 2,6-dichloropyridine-3,5-dicarboxylate
  • Dimethyl 4-bromopyridine-3,5-dicarboxylate

Uniqueness

Dimethyl 4-chloropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

dimethyl 4-chloropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-11-4-6(7(5)10)9(13)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNVACJSCSISDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 16.38 g (77.6 mmol) of 4-oxo-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester (prepared according to the method described in S. Zupancic, Heterocycles; 2000; 2033–2042) and 0.5 ml of DMF in 150 ml of thionyl chloride is heated at reflux for 2 hours. Excess thionyl chloride is removed under vacuum and the residue is added to aqueous NaHCO3, and extracted in ethyl acetate. The phases are separated and the organic layer is dried and evaporated. The residue is washed with aqueous K2CO3 and water, and dried. There is obtained 7.35 g (41% yield) of white solid (M+1=230).
Quantity
16.38 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

A mixture of dimethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (3 g, crude) and POCl3 (10 mL) was heated to 140° C. in the sealed tube for 15 hours. The mixture was cooled to RT, poured into ice and extracted with ether. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated to afford the title compound as solid (yield 33.7%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
33.7%

Synthesis routes and methods III

Procedure details

A mixture of 16.38 g (77.6 mmol) of 4-oxo-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester (prepared according to the method described in S. Zupancic, Helerocycles; 2000; 2033-2042) and 0.5 ml of DMF in 150 ml of thionyl chloride is heated at reflux for 2 hours. Excess thionyl chloride is removed under vacuum and the residue is added to aqueous NaHCO3. and extracted in ethyl acetate. The phases are separated and the organic layer is dried and evaporated. The residue is washed with aqueous K2CO3 and water, and dried. There is obtained 7.35 g (41% yield) of white solid (M+1=230).
Quantity
16.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-chloropyridine-3,5-dicarboxylate
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